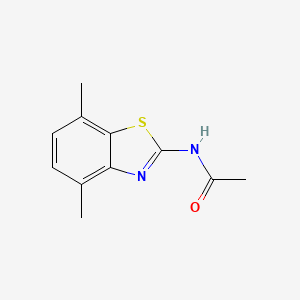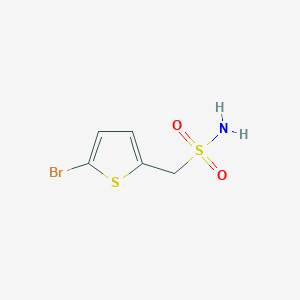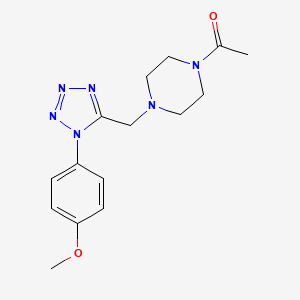![molecular formula C21H19N3O3S B2562321 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 866008-71-1](/img/structure/B2562321.png)
2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide” is a chemical substance with the molecular formula C17H15NO3 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H15NO3. It contains 17 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 313.37 . Other physical and chemical properties such as boiling point, density, and molar volume can be determined through experimental methods .Wissenschaftliche Forschungsanwendungen
Intramolecular Cyclization and Synthesis Techniques
Researchers have explored the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the formation of pyridin-2(1H)-ones containing a divalent sulfur atom. This synthesis route demonstrates the compound's role in the development of heterocyclic compounds, which could have implications in creating pharmacologically active molecules or new materials (Savchenko et al., 2020).
Crystal Structure Analysis
The structural analysis of similar sulfanyl acetamide derivatives has provided insights into their molecular configurations. Studies on crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed a folded conformation, which could inform the design of molecules with specific interaction capabilities or stability properties (Subasri et al., 2016; Subasri et al., 2017).
Photochemical Decomposition Studies
Understanding the photochemical behavior of compounds containing the isoxazolyl moiety, such as sulfamethoxazole, has implications for environmental chemistry and photostability studies. This research area could help in designing compounds with desired degradation profiles for environmental safety or stability under light exposure (Zhou & Moore, 1994).
Corrosion Inhibition
The synthesis and evaluation of long alkyl side chain acetamide derivatives, including those with isoxazolidine and isoxazoline groups, as corrosion inhibitors highlight the potential industrial applications of such compounds in protecting materials against corrosion. This aspect of research points to the compound's relevance in materials science and engineering (Yıldırım & Cetin, 2008).
Antimicrobial and Hemolytic Agents
The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and their evaluation as antimicrobial and hemolytic agents demonstrate the biomedical applications of these compounds. This research could contribute to the development of new drugs or therapeutic agents (Rehman et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of action
Isoindoles and isoxazoles are classes of compounds that have been found to interact with a variety of biological targets. For example, some isoindole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities . Isoxazole derivatives, on the other hand, have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some isoindole derivatives may inhibit the replication of viruses, while others may inhibit the growth of cancer cells .
Biochemical pathways
These compounds can affect a variety of biochemical pathways. For example, some isoindole derivatives may interfere with the replication machinery of viruses, while others may inhibit signal transduction pathways in cancer cells .
Pharmacokinetics
The ADME properties of these compounds can also vary widely. Some may be readily absorbed and distributed throughout the body, while others may be metabolized quickly and excreted .
Result of action
The result of the action of these compounds can include the inhibition of virus replication, the killing of cancer cells, or the reduction of inflammation, among other effects .
Action environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
2-[(2-benzyl-3-oxo-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14-11-18(23-27-14)22-19(25)13-28-21-17-10-6-5-9-16(17)20(26)24(21)12-15-7-3-2-4-8-15/h2-11,21H,12-13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQOTFQZTDWJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[1-(4-Fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2562240.png)

![2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid](/img/structure/B2562243.png)
![2-({[3-Amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)acetic acid](/img/structure/B2562245.png)
![3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2562247.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2562249.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2562250.png)
![N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2562251.png)





